3-bromo-5-iodo-2-methoxypyridine
Description
3-Bromo-5-iodo-2-methoxypyridine (CAS: 1823944-09-7; Molecular Formula: C₆H₅BrINO; MW: 298.92) is a halogenated pyridine derivative featuring bromine and iodine substituents at positions 3 and 5, respectively, with a methoxy group at position 2 . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions where the iodine substituent enables selective functionalization due to its high reactivity in Suzuki-Miyaura and Ullmann couplings . Its structural complexity and halogen diversity make it valuable for developing targeted therapies, such as anticancer agents or radiosensitizers .
Properties
CAS No. |
1823944-09-7 |
|---|---|
Molecular Formula |
C6H5BrINO |
Molecular Weight |
313.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 3
The methoxy group at position 2 activates the pyridine ring, directing electrophiles to the ortho (position 3) and para (position 5) positions. To favor bromination at position 3:
-
Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃).
-
Conditions :
Example :
2-Methoxypyridine (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with Br₂ (1.1 equiv) and FeBr₃ (0.1 equiv). After stirring for 4 hours, the mixture is quenched with water, extracted, and purified to yield 3-bromo-2-methoxypyridine (Yield: 70–75%).
Iodination at Position 5
The bromine atom at position 3 acts as a meta-directing group, steering the second electrophile to position 5.
-
Reagents : Iodine (I₂) with HNO₃ or N-iodosuccinimide (NIS) with H₂SO₄.
-
Conditions :
Example :
3-Bromo-2-methoxypyridine (1.0 equiv) is dissolved in acetic acid, treated with I₂ (1.2 equiv) and HNO₃ (0.5 equiv), and stirred at 40°C for 6 hours. The product is isolated via extraction and recrystallization, yielding this compound (Yield: 60–65%).
Directed Ortho Metalation (DoM) Strategy
Directed metalation leverages coordinating groups to achieve regioselective halogenation. The methoxy group facilitates lithiation at position 3, followed by halogen quenching.
Bromination via Lithiation
-
Reagents : Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) with a bromine source (e.g., Br₂ or CBr₄).
-
Conditions :
-
Temperature: −78°C to −40°C.
-
Solvent: THF or diethyl ether.
-
Reaction Time: 1–2 hours.
-
Example :
2-Methoxypyridine (1.0 equiv) is treated with LDA (1.1 equiv) in THF at −78°C. After 30 minutes, CBr₄ (1.2 equiv) is added, and the mixture is warmed to room temperature. Workup affords 3-bromo-2-methoxypyridine (Yield: 80–85%).
Iodination via Electrophilic Substitution
The brominated intermediate undergoes iodination at position 5 using NIS or I₂ with a Lewis acid.
Example :
3-Bromo-2-methoxypyridine (1.0 equiv) is reacted with NIS (1.1 equiv) and H₂SO₄ (0.2 equiv) in DCM at 25°C for 5 hours. Isolation yields this compound (Yield: 70–75%).
Diazonium Salt Intermediate Route
This method introduces iodine via a diazonium salt, leveraging the reactivity of aromatic amines.
Synthesis of 2-Methoxy-5-aminopyridine
Diazotization and Iodination
Bromination at Position 3
The resulting 5-iodo-2-methoxypyridine is brominated using NBS or Br₂ as described in Section 1.1 (Yield: 75–80%).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Sequential EAS | Simple, scalable | Moderate regioselectivity | 60–75 |
| Directed Metalation | High regioselectivity | Low-temperature sensitivity | 70–85 |
| Diazonium Route | Precise iodine placement | Multi-step, lower overall yield | 50–70 |
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and minimal purification:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine or iodine atoms.
Coupling Products: Biaryl or diaryl compounds formed through carbon-carbon bond formation.
Oxidation Products: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.
Scientific Research Applications
3-Bromo-5-iodo-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-iodo-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of biological targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards the target molecules. The methoxy group can also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural and functional analogues:
Key Observations:
Halogen Effects :
- Iodine substituents (e.g., in this compound) enhance reactivity in cross-coupling reactions compared to bromine or fluorine, enabling selective modifications .
- Bromine at position 3 (vs. 2 or 5) alters steric and electronic properties, influencing nucleophilic substitution rates .
Cost Implications :
- Iodinated derivatives (e.g., $400/g) are significantly costlier than methyl- or fluoro-substituted analogues (~$63/g) due to iodine's scarcity and handling challenges .
Positional Isomerism :
- 2-Bromo-5-iodo-3-methoxypyridine (CAS 1131335-43-7) demonstrates how substituent positioning affects applications. The methoxy group at position 3 (vs. 2) may reduce hydrogen-bonding capacity, impacting solubility .
Physicochemical Properties
- This compound :
- 5-Bromo-2-methoxy-3-methylpyridine :
Q & A
Q. Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
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